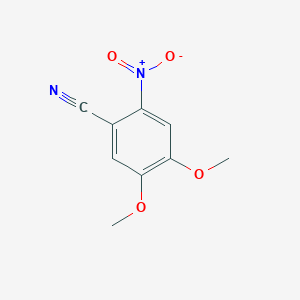

4,5-Dimethoxy-2-nitrobenzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSQQGDTYKGCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363674 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-71-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of 3,4-Dimethoxybenzonitrile

The most widely reported method involves direct nitration of 3,4-dimethoxybenzonitrile using concentrated nitric acid. In a representative procedure, 3,4-dimethoxybenzonitrile (163 g, 1 mol) is added to 70% nitric acid (326 mL) at 35°C over 1 hour, maintaining the temperature below 40°C to prevent over-nitration. The reaction mixture is stirred for an additional 2 hours, after which the product precipitates upon quenching in ice water. Filtration and recrystallization from ethanol yield this compound as a light yellow crystalline solid (170 g, 85% yield).

Critical parameters include:

Alternative Pathways and Comparative Analysis

While nitration remains the primary route, alternative strategies have been explored:

Oxime Dehydration and Nitration

Vanillin-derived intermediates have been employed in related syntheses. For example, 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzaldoxime undergoes dehydration with acetic anhydride to form benzonitriles, followed by nitration. While this route is modular, it introduces complexity compared to direct nitration and is reserved for target molecules requiring functionalized side chains.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The choice of solvent profoundly impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Nitric acid | 35 | 85 | <5% di-nitrated |

| DMF | 140 | 72* | Hydrolysis products |

| Acetic acid | 50 | 68 | Oxime derivatives |

*Yield reported for halogenated analogue.

Neat nitric acid acts as both solvent and reagent, enhancing electrophilic nitration while suppressing side reactions. Catalytic FeCl3 (1% w/w) accelerates the reaction but risks metal contamination in pharmaceutical applications.

Temperature and Kinetic Control

Isothermal calorimetry studies reveal an activation energy of 65 kJ/mol for the nitration step, necessitating precise thermal management. Below 30°C, the reaction stalls due to insufficient nitronium ion (NO2+) generation, while above 50°C, competing hydrolysis of the nitrile group to the amide becomes significant.

Purification and Characterization

Work-up Procedures

Post-reaction, the crude product is neutralized with NaHCO3 to pH 7, precipitating the nitrile. Column chromatography (SiO2, ethyl acetate/hexanes 1:4) further purifies the compound, though industrial processes favor crystallization from ethanol for cost efficiency.

Spectroscopic Data

-

1H NMR (DMSO-d6) : δ 3.86 (s, 3H, OCH3), 3.90 (s, 3H, OCH3), 7.19 (s, 1H, Ar-H), 7.74 (s, 1H, Ar-H).

-

IR (KBr) : 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO2 asymmetric stretch), 1340 cm⁻¹ (NO2 symmetric stretch).

Industrial Applications and Scalability

The described nitration method has been scaled to multi-kilogram batches for gefitinib synthesis, with process mass intensity (PMI) of 8.2, indicating moderate solvent usage. Key challenges include:

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 4,5-Dimethoxy-2-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4,5-Dimethoxy-2-nitrobenzonitrile serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of various functional groups into the aromatic ring.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Reduction | H₂, Pd/C or SnCl₂ | 4,5-Dimethoxy-2-aminobenzonitrile |

| Nucleophilic Substitution | Base or acidic conditions | Various substituted benzonitriles |

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and as a probe for investigating biological pathways. Its nitro group can be reduced to an amino group, allowing for further modifications that enhance its utility in biological assays.

Medicine

Research into the potential medicinal applications of this compound has gained traction, particularly as a precursor for developing new drugs aimed at targeting hypoxic tumor cells. The compound's structure allows for modifications that can lead to enhanced therapeutic profiles.

Case Study: Antitumor Activity

A study investigated the antitumor properties of derivatives synthesized from this compound. Results indicated that some derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Industrial Applications

In industry, this compound is employed in the production of dyes and pigments due to its stable aromatic structure. It also finds use in the synthesis of specialty chemicals that require specific functional groups introduced via its reactive sites.

Wirkmechanismus

The mechanism by which 4,5-dimeth

Biologische Aktivität

4,5-Dimethoxy-2-nitrobenzonitrile (DMNB) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with DMNB, including its antioxidant, antimicrobial, and potential anticancer properties.

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : 208.17 g/mol

- Melting Point : 167 °C

Antioxidant Activity

Recent studies have demonstrated that DMNB exhibits significant antioxidant properties. In a preliminary report, various derivatives of DMNB were synthesized and evaluated for their ability to scavenge free radicals and inhibit cholinesterase enzymes. The results indicated that several derivatives showed potent antioxidant activity, comparable to well-known antioxidants such as ascorbic acid and resveratrol. Specifically, compounds derived from DMNB exhibited over 30% radical scavenging capability in the oxygen radical absorbance capacity (ORAC) assay .

Table 1: Antioxidant Activity of DMNB Derivatives

| Compound | ORAC Value (%) | Comparison Standard |

|---|---|---|

| 4a | >30 | Ascorbic Acid |

| 4d | >30 | Resveratrol |

| 4g | >30 | Trolox |

Anticancer Potential

The anticancer properties of DMNB are an area of ongoing research. Compounds with similar structures have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The ability of nitrobenzene derivatives to interact with cellular targets suggests that DMNB may also possess anticancer activity.

In vitro studies have indicated that certain nitro derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds that target the epidermal growth factor receptor (EGFR) pathway have been developed based on similar structural frameworks .

Case Studies and Research Findings

- Cholinesterase Inhibition : A study evaluated the cholinesterase inhibitory effects of DMNB derivatives at concentrations as low as 2 μM. The results indicated significant inhibition rates which could enhance acetylcholine signaling in neurodegenerative conditions like Alzheimer's disease .

- Comparative Studies : In comparative studies involving various nitro compounds, DMNB derivatives exhibited promising results against resistant strains of bacteria that commonly affect human health .

- Mechanistic Insights : The mechanism by which nitro compounds exert their biological effects has been elucidated through docking studies and enzyme inhibition assays. These studies suggest that the orientation and electronic properties of the nitro group are critical for biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methoxy-Substituted Nitrobenzonitriles

(a) 4-Methoxy-2-nitrobenzonitrile (CAS 38469-83-9)

- Structure : Single methoxy group at position 3.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Key Differences: Lower molecular weight and simpler structure compared to 4,5-dimethoxy analog.

(b) 5-Methoxy-2-nitrobenzonitrile (CAS 38469-84-0)

- Structure : Methoxy group at position 4.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Key Differences :

Functional Group Variants

(a) 4,5-Dimethoxy-2-nitrobenzamide (CAS 4959-60-8)

- Structure : Nitrile (-CN) replaced with carboxamide (-CONH₂).

- Molecular Formula : C₉H₁₀N₂O₅

- Molecular Weight : 226.19 g/mol

- Key Differences :

(b) 4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile (CAS N/A)

- Structure : Acetylated derivative with a benzonitrile moiety.

- Molecular Formula : C₁₇H₁₄N₂O₅

- Molecular Weight : 326.30 g/mol

- Acetyl group enables participation in condensation or cyclization reactions .

Substituent-Modified Derivatives

(a) 4,5-Diethoxy-2-nitrobenzoic Acid

- Structure : Methoxy groups replaced with ethoxy (-OCH₂CH₃); carboxylic acid (-COOH) replaces nitrile.

- Key Differences :

(b) 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5)

Halogenated Analogs

(a) 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

- Structure : Bromine atoms at positions 4 and 5; trifluoromethyl (-CF₃) at position 2.

- Key Differences: Bromine and CF₃ groups are strong electron-withdrawing substituents, increasing electrophilicity of the nitrile.

Comparative Analysis Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzonitrile | 102714-71-6 | C₉H₈N₂O₄ | 208.17 | Nitrile, nitro, methoxy | Pharmaceutical intermediates |

| 4-Methoxy-2-nitrobenzonitrile | 38469-83-9 | C₈H₆N₂O₃ | 178.14 | Nitrile, nitro, methoxy | Organic synthesis building block |

| 4,5-Dimethoxy-2-nitrobenzamide | 4959-60-8 | C₉H₁₀N₂O₅ | 226.19 | Carboxamide, nitro, methoxy | Intermediate in heterocyclic chemistry |

| 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | 236750-65-5 | C₁₃H₁₆N₂O₆ | 296.28 | Nitrile, nitro, methoxyethoxy | Solubility-enhanced drug candidates |

| 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | N/A | C₈H₂Br₂F₃N | ~318.82 (estimated) | Nitrile, Br, CF₃ | Agrochemicals, materials science |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4,5-dimethoxy-2-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential substitution reactions on a benzene ring. For example, nitration of a dimethoxybenzonitrile precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can introduce the nitro group. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed if boronate intermediates are used . Key factors include temperature control (0–60°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd). Yields vary (50–85%) depending on steric hindrance from methoxy groups and nitro positioning .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃), nitro (-NO₂), and nitrile (-CN) groups. Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons are deshielded by electron-withdrawing groups .

- Infrared (IR) Spectroscopy : Strong absorption bands for nitrile (~2240 cm⁻¹) and nitro (~1520, 1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~223) and fragmentation patterns validate the molecular formula (C₉H₈N₂O₄) .

Q. What are the key reactivity patterns of this compound under reduction or nucleophilic substitution?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction converts the nitro group to an amine, yielding 4,5-dimethoxy-2-aminobenzonitrile. This product is prone to oxidation; inert atmospheres (N₂/Ar) are critical .

- Nitrile Reactivity : The nitrile group can undergo hydrolysis to carboxylic acids (via strong acids/bases) or participate in cycloaddition reactions (e.g., Huisgen click chemistry) .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen Bonding : Methoxy oxygen may form weak C–H···O interactions with adjacent nitro groups, influencing crystal packing .

- Torsion Angles : Steric clashes between methoxy and nitro groups can distort the benzene ring planarity, detectable via displacement parameters .

Q. How do researchers reconcile contradictory data on nitro group orientation in derivatives of this compound?

- Methodological Answer : Discrepancies arise from competing synthetic pathways (e.g., para vs. ortho nitration). To resolve this:

- Isomer Tracking : Use HPLC or GC-MS to separate and quantify isomers.

- Computational Modeling : Density Functional Theory (DFT) calculates relative stabilities of nitro orientations, identifying the thermodynamically favored product .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

- Methodological Answer :

- Hydrogen-Bonding Networks : The nitro and methoxy groups act as hydrogen-bond acceptors. Graph set analysis (R₂²(8) motifs) predicts aggregation patterns in co-crystals .

- Coordination Chemistry : The nitrile group can bind to transition metals (e.g., Cu, Pd), enabling metal-organic framework (MOF) design. Solvothermal synthesis in DMF/EtOH at 80–100°C is typical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.